molecular formula C22H18FN3OS2 B10850490 4-[5-(4-Fluorophenyl)-2-(4-methanesulfinyl-benzylsulfanyl)-3H-imidazol-4-yl]pyridine

4-[5-(4-Fluorophenyl)-2-(4-methanesulfinyl-benzylsulfanyl)-3H-imidazol-4-yl]pyridine

Cat. No.: B10850490
M. Wt: 423.5 g/mol
InChI Key: PRYUWQSCZBKGMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML-3163 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.

    Introduction of Functional Groups: Functional groups such as the sulfide, sulfoxide, and fluorine are introduced through specific reactions, including nucleophilic substitution and oxidation reactions.

    Final Assembly: The final assembly of the compound involves coupling reactions to attach the imidazole and pyridine rings.

Industrial Production Methods

Industrial production of ML-3163 follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Large-scale batch reactions are conducted in reactors to synthesize the core structure and introduce functional groups.

    Purification: The compound is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ML-3163 undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to convert the sulfoxide group back to a sulfide group.

    Substitution: The aromatic rings in ML-3163 can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfide compounds, and substituted aromatic compounds.

Scientific Research Applications

ML-3163 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: ML-3163 is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ML-3163 involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: ML-3163 can bind to enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interact with Receptors: The compound can interact with cellular receptors, modulating signal transduction pathways.

    Induce Apoptosis: In cancer cells, ML-3163 can induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ML-3170: A structurally similar compound with slight variations in functional groups.

    ML-3180: Another similar compound with different aromatic ring substitutions.

Uniqueness

ML-3163 is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C22H18FN3OS2

Molecular Weight

423.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)-2-[(4-methylsulfinylphenyl)methylsulfanyl]-1H-imidazol-5-yl]pyridine

InChI

InChI=1S/C22H18FN3OS2/c1-29(27)19-8-2-15(3-9-19)14-28-22-25-20(16-4-6-18(23)7-5-16)21(26-22)17-10-12-24-13-11-17/h2-13H,14H2,1H3,(H,25,26)

InChI Key

PRYUWQSCZBKGMW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CSC2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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